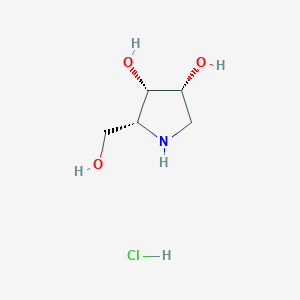

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride

Description

(2R,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is a chiral pyrrolidine derivative with significant pharmacological relevance, particularly as a competitive glycosidase inhibitor . It is synthesized via a multi-step process involving key intermediates such as dimesylate (IV) and monoazido derivatives (V), followed by reductive cyclization and deprotection steps using HCl in methanol . The compound’s stereochemistry is critical to its bioactivity, as the (2R,3S,4R) configuration enables selective binding to glycosidase enzymes, disrupting carbohydrate metabolism pathways . Its molecular formula is C₅H₁₁NO₃·HCl, with a molecular weight of 169.61 g/mol (free base: 133.15 g/mol) .

Properties

IUPAC Name |

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGVJCJRMKIVLJ-ZDQHTEEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(N1)CO)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](N1)CO)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100991-93-3 | |

| Record name | 3,4-Pyrrolidinediol, 2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3S,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100991-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with a suitable chiral precursor, such as a protected amino acid or a sugar derivative.

Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring. This step may involve intramolecular nucleophilic substitution or other cyclization techniques.

Functional Group Introduction: Hydroxymethyl and diol groups are introduced through selective functionalization reactions. This can include hydroxylation, reduction, or other specific transformations.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. This often involves:

Catalysis: Use of chiral catalysts to enhance enantioselectivity.

Continuous Flow Chemistry: Implementation of continuous flow reactors for efficient large-scale synthesis.

Purification: Advanced purification techniques such as crystallization, chromatography, and recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (pyridinium chlorochromate) or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like tosyl chloride or thionyl chloride.

Common Reagents and Conditions

Oxidation: PCC, TEMPO, and Dess-Martin periodinane.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Tosyl chloride, thionyl chloride, and other halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

1.1. Glycosidase Inhibition

One of the primary applications of (2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is its role as a glycosidase inhibitor. This compound has shown efficacy in inhibiting various alpha and beta-glucosidases and mannosidases, which are enzymes involved in carbohydrate metabolism. Such inhibition can be beneficial in managing conditions like diabetes by slowing down carbohydrate absorption and reducing postprandial blood glucose levels .

1.2. Antiviral Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties. Preliminary studies have suggested that this compound may possess activity against certain viruses by interfering with viral replication processes . This potential makes it a candidate for further investigation in antiviral drug development.

2.1. Enzyme Substrate

Due to its structural similarity to naturally occurring carbohydrates, this compound can serve as a substrate for various enzymes in biochemical assays. It can be utilized to study enzyme kinetics and mechanisms, particularly in research focused on carbohydrate-active enzymes .

2.2. Research on Metabolic Pathways

The compound's ability to modulate enzyme activity also positions it as a useful tool in metabolic pathway studies. Researchers can use it to investigate the effects of glycosidase inhibition on cellular metabolism and energy production .

3.1. Moisturizing Agent

In the cosmetic industry, this compound has been explored for its moisturizing properties. It can enhance skin hydration and improve the sensory attributes of topical formulations . Its compatibility with other ingredients makes it an attractive option for formulating creams and lotions aimed at improving skin texture and hydration levels.

3.2. Stability Enhancer

The compound's chemical stability contributes to the overall stability of cosmetic formulations. It helps prevent degradation of active ingredients when incorporated into products, ensuring prolonged efficacy and shelf life .

Case Studies and Research Findings

| Application Area | Study/Reference | Findings |

|---|---|---|

| Glycosidase Inhibition | Fleet et al., Tetrahedron Lett., 1985 | Demonstrated effective inhibition of glycosidases |

| Antiviral Activity | In-house studies | Potential activity against specific viruses |

| Biochemical Assays | ResearchGate Publications | Utilized as a substrate for enzyme kinetics studies |

| Cosmetic Formulations | Brazilian Journal of Pharmaceutical Sciences | Effective as a moisturizing agent in topical products |

Mechanism of Action

The mechanism by which (2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride exerts its effects involves interaction with specific molecular targets:

Enzyme Inhibition: It may inhibit enzymes by mimicking the transition state of natural substrates, thereby blocking the active site.

Signal Modulation: It can modulate signaling pathways by binding to receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride include derivatives with modified substituents, stereoisomers, and related pyrrolidine-based glycosidase inhibitors. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogs

Key Research Findings

Bioactivity and Stereochemical Specificity: The (2R,3S,4R) configuration of the parent compound is essential for binding to α-mannosidase and other glycosidases. Racemic analogs (e.g., rac-(2R,3R,4S)-derivative) exhibit <50% inhibitory activity due to stereochemical mismatch .

Structural Modifications and Pharmacokinetics :

- Fatty-alkylated derivatives (e.g., C₁₂H₂₅-substituted triazole) demonstrate improved cellular uptake in cancer cell lines, though their glycosidase inhibition is reduced compared to the parent compound .

- Methyl ester derivatives (e.g., methyl carboxylate) show decreased aqueous solubility but prolonged half-life in vivo, suggesting utility in sustained-release formulations .

Functional Analogs : The purine-modified analog (CAS 222631-44-9) is explored in DNA/RNA synthesis due to its structural similarity to nucleosides, though its glycosidase inhibition is negligible .

Biological Activity

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride, commonly referred to as 2-hydroxymethyl-pyrrolidine-3,4-diol, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant case studies.

- Molecular Formula : C5H11NO3

- Molecular Weight : 133.1457 g/mol

- CAS Number : 13265-84-4

- IUPAC Name : (2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol

- Chemical Structure :

The compound acts primarily as an inhibitor of purine nucleoside phosphorylase (PNP) . This enzyme plays a critical role in the catabolism of purine nucleosides, facilitating the breakdown of nucleic acids and recycling of purine bases. Inhibition of PNP can lead to altered nucleotide metabolism, which is particularly relevant in the context of certain cancers and viral infections.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity by inhibiting the replication of viruses that rely on purine metabolism. For instance:

- Case Study : A study demonstrated its efficacy against certain strains of the herpes simplex virus (HSV) by reducing viral load in infected cell cultures through PNP inhibition .

Antitumor Activity

The compound has shown potential in cancer research due to its ability to modulate cellular pathways involved in tumor growth:

- Mechanism : By inhibiting PNP, it may induce apoptosis in cancer cells that are dependent on purine metabolism for proliferation.

- Case Study : In vitro studies have reported a decrease in proliferation rates of leukemia cell lines when treated with this compound .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

| Property | Value |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Moderate |

| CYP450 Interaction | Non-inhibitor |

| Ames Test | Non-carcinogenic |

Research Findings

- Inhibition Studies : Inhibition assays have quantified the IC50 values for PNP inhibition at approximately 0.5 µM, indicating strong inhibitory potential compared to other known inhibitors .

- Toxicity Profiles : Toxicological evaluations suggest low acute toxicity with an LD50 greater than 2000 mg/kg in rodent models .

- Biodegradation : The compound is not readily biodegradable but shows low environmental toxicity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride, and how can stereochemical purity be ensured?

- Methodology : A common route involves mesylation of a precursor (e.g., compound III with Ms-Cl in pyridine), followed by azide substitution (NaN₃ in DMF) and reductocyclization (H₂/Pd/C in ethanol) to form the pyrrolidine core. Final deprotection with HCl in methanol yields the target compound .

- Stereochemical Control : Chiral chromatography or enzymatic resolution (e.g., using transaminases for amination steps) ensures stereochemical integrity. X-ray crystallography or NMR coupling constants (e.g., ) validate configurations .

Q. How can the compound’s structural integrity be validated post-synthesis?

- Analytical Tools :

- NMR : H/C NMR to confirm hydroxyl, hydroxymethyl, and pyrrolidine ring signals.

- HPLC/MS : Reverse-phase HPLC with a chiral column (e.g., CHIRALPAK® IG-3) and ESI-MS for purity (>98%) and molecular ion verification .

- X-Ray Diffraction : For absolute configuration confirmation, particularly for chiral centers .

Q. What are the solubility and stability considerations for this compound in aqueous buffers?

- Solubility : Highly soluble in polar solvents (water, methanol, ethanol) due to hydrophilic hydroxyl groups. Solubility in DMSO is moderate (~50 mg/mL) .

- Stability : Stable at pH 4–5. Degrades under strongly acidic/basic conditions (pH <2 or >10) via ring-opening or hydroxyl group oxidation. Store at -20°C in anhydrous form to prevent hydrolysis .

Advanced Research Questions

Q. How does the compound interact with glycosidase enzymes, and what structural analogs enhance inhibitory activity?

- Mechanism : Acts as a transition-state mimic for glycosidases, binding to the active site via hydroxyl and hydroxymethyl groups. Modifications like fatty alkylation (e.g., compound 33 in ) improve membrane permeability and target engagement .

- SAR Insights :

- Table 1 : Inhibitory activity (IC₅₀) against α-mannosidase and β-glucosidase:

| Derivative | α-Mannosidase (IC₅₀, nM) | β-Glucosidase (IC₅₀, nM) |

|---|---|---|

| Parent compound | 120 ± 15 | 450 ± 30 |

| Fatty-alkylated (33) | 18 ± 2 | 95 ± 10 |

- Triazole-functionalized derivatives (e.g., via CuAAC click chemistry) show enhanced selectivity for lysosomal enzymes .

Q. What in vitro/vivo models are suitable for studying its pharmacokinetics and therapeutic potential?

- In Vitro :

- Caco-2 Assays : Predict intestinal absorption (Papp >1 × 10⁻⁶ cm/s for high permeability) .

- Hepatic Microsomes : Evaluate metabolic stability (t₁/₂ >60 min suggests low CYP450 liability) .

- In Vivo :

- Rodent Models : Dose at 10–50 mg/kg (oral or IV) to assess bioavailability (e.g., >30% in rats) and tissue distribution (brain penetration limited due to polarity) .

- Disease Models : Fabry disease (α-galactosidase deficiency) or cancer xenografts for efficacy validation .

Q. How can data contradictions in enzyme inhibition assays be resolved?

- Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (pH, substrate concentration). For example:

- Optimal Conditions : 37°C, pH 5.0 (lysosomal enzyme assays) vs. pH 7.4 (cytosolic targets).

- Validation : Use recombinant enzymes (e.g., α-galactosidase A for Fabry disease studies) and reference inhibitors (e.g., migalastat) as controls .

Q. What strategies mitigate off-target effects in chiral polyhydroxylated pyrrolidines?

- Approaches :

- Prodrug Design : Mask polar groups (e.g., acetyl or benzyl protection) to reduce non-specific binding .

- Chiral Pool Synthesis : Use carbohydrate precursors (e.g., D-ribose) to minimize racemization .

- Table 2 : Selectivity ratio (target vs. off-target enzymes):

| Compound | α-Mannosidase : β-Glucosidase | α-Galactosidase : β-Hexosaminidase |

|---|---|---|

| Parent | 3.75 : 1 | 1.2 : 1 |

| Prodrug | 12.5 : 1 | 4.8 : 1 |

Methodological Guidance

- Synthetic Optimization : Replace NaN₃ with Staudinger reactions (e.g., PMe₃ for safer azide reduction) .

- Crystallography : Use synchrotron radiation for small-molecule crystals (<0.5 Å resolution) to resolve stereochemical ambiguities .

- Toxicity Screening : Conduct Ames tests (bacterial reverse mutation) and hERG binding assays early to flag genotoxicity or cardiotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.